molecular formula C13H10FNO2 B1299927 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 3833-84-9

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B1299927
CAS No.: 3833-84-9
M. Wt: 231.22 g/mol
InChI Key: GQDGXIDEQRWWKN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid include other quinoline derivatives and fluorinated aromatic compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of a fluorine atom and a cyclopenta[b]quinoline core, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDGXIDEQRWWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)F)N=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601172052
Record name 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3833-84-9
Record name 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3833-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601172052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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